molecular formula C20H14Cl2O B12906927 1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran CAS No. 5465-43-0

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran

Cat. No.: B12906927
CAS No.: 5465-43-0
M. Wt: 341.2 g/mol
InChI Key: KSKOSMVZSZYIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a dihydroisobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran typically involves the reaction of 4-chlorobenzaldehyde with appropriate reagents to form the dihydroisobenzofuran core. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1,3-Bis(4-chlorophenyl)urea
  • 1,3-Bis(4-chlorophenyl)-2-propen-1-one
  • 1,3-Bis(4-chlorophenyl)imidazolium chloride

Comparison: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is unique due to its dihydroisobenzofuran core, which imparts distinct chemical and physical properties compared to its analogs. While similar compounds may share some reactivity, the presence of the dihydroisobenzofuran ring in 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran provides unique steric and electronic effects that influence its behavior in chemical reactions and biological systems .

Properties

CAS No.

5465-43-0

Molecular Formula

C20H14Cl2O

Molecular Weight

341.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran

InChI

InChI=1S/C20H14Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-2,5-12H,3-4H2

InChI Key

KSKOSMVZSZYIBU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C(OC(=C21)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.